N'-Benzoyl-4-fluorobenzenesulfonohydrazide
Description
Contextualization within Sulfonohydrazide Chemistry
Sulfonohydrazides are a class of organic compounds characterized by the -SO₂NHNH₂ functional group. This moiety is a cornerstone in the synthesis of a wide array of heterocyclic compounds and has been identified as a key pharmacophore in numerous biologically active molecules. The sulfonohydrazide framework in N'-Benzoyl-4-fluorobenzenesulfonohydrazide provides a versatile scaffold for chemical modification, allowing for the introduction of various substituents to modulate its electronic and steric properties.
The chemistry of sulfonohydrazides is rich and varied, with these compounds serving as precursors to molecules with applications in pharmaceuticals and agrochemicals. They are known to exhibit a broad spectrum of biological activities, which has spurred extensive research into the synthesis and evaluation of new derivatives.
Significance in the Field of Fluorinated Organic Compounds
The incorporation of fluorine into organic molecules has become a powerful strategy in drug design and materials science. The presence of a fluorine atom can profoundly alter the physicochemical properties of a compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluorobenzenesulfonyl group in this compound is therefore of particular significance.
This fluorinated moiety can enhance the molecule's pharmacokinetic profile and its interactions with biological systems. The strong electron-withdrawing nature of fluorine also influences the reactivity of the entire molecule, a factor that is of great interest in the design of new chemical entities. The study of fluorinated compounds like this compound contributes to the broader understanding of organofluorine chemistry and its potential applications.
Overview of Current Research Trajectories and Potential
While dedicated research on this compound is still in its nascent stages, the current trajectories are focused on exploring its synthetic accessibility and the potential biological activities of its derivatives. Researchers are investigating its role as a building block in the creation of more complex molecular architectures. The potential for this compound and its analogues to serve as scaffolds for the development of new therapeutic agents is a key area of investigation. Future research is likely to delve into its coordination chemistry, its utility in organic synthesis, and a more thorough evaluation of its pharmacological profile.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₁FN₂O₃S |
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F |
| InChI Key | BFXHJFKKRGVUMU-UHFFFAOYSA-N |
| CAS Number | 349-88-2 (for 4-fluorobenzenesulfonyl chloride precursor) |
| Appearance | White to off-white solid (predicted) |
| Melting Point | 29-31 °C (for 4-fluorobenzenesulfonyl chloride precursor) |
| Boiling Point | 95-96 °C at 2 mmHg (for 4-fluorobenzenesulfonyl chloride precursor) |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Detailed Research Findings
Detailed experimental studies specifically on this compound are limited in publicly available literature. However, research on analogous structures provides a foundation for understanding its potential. For instance, studies on various benzohydrazide (B10538) derivatives have revealed a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. biointerfaceresearch.com The synthesis of related compounds, such as 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, has been achieved through methods like microwave-aided hydrazinolysis followed by acylation, which could potentially be adapted for the synthesis of the title compound. mdpi.comresearchgate.net
The 4-fluorobenzenesulfonyl moiety is a well-known functional group in medicinal chemistry. cymitquimica.com Its precursor, 4-fluorobenzenesulfonyl chloride, is recognized as an excellent activating agent for attaching biological substances to solid supports. chemicalbook.comnih.gov This suggests that this compound could also be explored for applications in bioconjugation and materials science.
Structure
3D Structure
Properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-11-6-8-12(9-7-11)20(18,19)16-15-13(17)10-4-2-1-3-5-10/h1-9,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCSZJKUPLFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327102 | |
| Record name | N'-(4-fluorophenyl)sulfonylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203142 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335215-09-3 | |
| Record name | N'-(4-fluorophenyl)sulfonylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to N Benzoyl 4 Fluorobenzenesulfonohydrazide and Its Analogs
General Synthetic Routes to Sulfonohydrazides
The formation of the sulfonohydrazide scaffold is a critical step, and several reliable methods have been established for this purpose. These routes typically begin with sulfonyl derivatives and employ nucleophilic substitution reactions with hydrazine (B178648) or its derivatives.
Hydrazinolysis-Based Synthesis from Ester Precursors
Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a fundamental method for preparing hydrazides from esters. While widely documented for the synthesis of carboxylic acid hydrazides, this principle is also applicable to the synthesis of sulfonohydrazides from their corresponding sulfonic acid esters (sulfonyl esters).
The reaction involves the nucleophilic attack of hydrazine hydrate (B1144303) (N₂H₄·H₂O) on the electrophilic sulfur atom of the sulfonyl ester. The ester's alkoxy or aryloxy group serves as a leaving group, resulting in the formation of the sulfonohydrazide.
General Reaction Scheme: R-SO₂-OR' + N₂H₄ → R-SO₂-NHNH₂ + R'-OH (where R is an aryl group, e.g., 4-fluorophenyl, and R' is an alkyl or aryl group)
This method is effective but is often secondary to the more common sulfonyl chloride route due to the ready availability and higher reactivity of sulfonyl chlorides.
Acylation Reactions Utilizing Halogenated Benzoyl Chlorides
Acylation is a key transformation for converting sulfonohydrazides into their N'-aroyl derivatives, such as the target compound. This reaction falls under the category of nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen atom of the sulfonohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride derivative.
The use of halogenated benzoyl chlorides, such as 4-fluorobenzoyl chloride or benzoyl chloride itself, is common. researchgate.net The reaction typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of solvent is often a non-protic solvent like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or pyridine, which can also serve as the base.
General Reaction Scheme: R-SO₂-NHNH₂ + Cl-CO-Ar → R-SO₂-NHNH-CO-Ar + HCl (where R is 4-fluorophenyl and Ar is phenyl)
This method is highly efficient and is the most common final step in the synthesis of N'-aroyl-sulfonohydrazides.
Direct Formation of Hydrazides from Carboxylic Acid Derivatives
While the use of highly reactive acyl chlorides is prevalent, methods for the direct formation of hydrazides from carboxylic acids have also been developed. These routes circumvent the need to prepare the acyl chloride first. The direct condensation of a carboxylic acid with a hydrazine derivative is thermodynamically unfavorable and requires the use of coupling agents or catalysts to activate the carboxylic acid.
Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the hydrazine. This approach is fundamental in peptide synthesis and can be adapted for the formation of N-acylhydrazides.
Specific Synthesis Protocols for N'-Benzoyl-4-fluorobenzenesulfonohydrazide
The synthesis of this compound is most logically achieved through a two-step process that combines the formation of a sulfonohydrazide intermediate with a subsequent acylation step.
Step 1: Synthesis of 4-Fluorobenzenesulfonohydrazide (B2801233)
The precursor, 4-fluorobenzenesulfonohydrazide, is prepared from the reaction of 4-fluorobenzenesulfonyl chloride with hydrazine hydrate.
Procedure: 4-Fluorobenzenesulfonyl chloride is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or ethanol. The solution is cooled in an ice bath to 0-5 °C. Hydrazine hydrate is then added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred for several hours, allowing it to gradually warm to room temperature. The resulting product, 4-fluorobenzenesulfonohydrazide, often precipitates from the solution and can be isolated by filtration, washed, and dried.
Step 2: Synthesis of this compound
The intermediate from Step 1 is then acylated using benzoyl chloride.
Procedure: 4-Fluorobenzenesulfonohydrazide is dissolved or suspended in a solvent like pyridine or a mixture of dichloromethane and a base (e.g., triethylamine). The mixture is cooled, and benzoyl chloride is added dropwise. The reaction is stirred, often overnight, at room temperature. Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid this compound is collected by filtration, washed with water to remove residual base and salts, and then purified, commonly by recrystallization from a solvent such as ethanol.
Advanced Synthetic Techniques and Optimization
To improve reaction efficiency, reduce environmental impact, and shorten synthesis times, modern techniques are often employed. Microwave-assisted synthesis has emerged as a powerful tool in this regard.
Microwave-Assisted Synthetic Procedures
Microwave irradiation provides rapid and efficient heating, which can dramatically accelerate the rate of chemical reactions. arxiv.org This technique has been successfully applied to the synthesis of various hydrazones and heterocyclic compounds, often resulting in higher yields and shorter reaction times compared to conventional heating methods. arabjchem.orgunito.it
Both key steps in the synthesis of this compound can be optimized using microwave assistance:
Formation of Sulfonohydrazide: The reaction between 4-fluorobenzenesulfonyl chloride and hydrazine hydrate can be performed in a sealed microwave reactor, reducing the reaction time from hours to minutes.
Acylation Step: The acylation of 4-fluorobenzenesulfonohydrazide with benzoyl chloride can also be significantly expedited. nih.gov The reactants, dissolved in a suitable high-boiling point solvent, are subjected to microwave irradiation for a short period (e.g., 5-15 minutes) to achieve high conversion to the final product. nih.gov
The table below illustrates a comparative example of conventional versus microwave-assisted acylation for a related N-acylhydrazone synthesis.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 6-12 hours) | Minutes (e.g., 5-15 minutes) |
| Temperature | Reflux temperature of solvent | Controlled, often 70-100°C |
| Yield | Good to Excellent | Often higher than conventional |
| Energy Consumption | Higher | Lower |
Application of Peptide Coupling Reagents in Hydrazide Formation
The formation of the hydrazide bond, a critical linkage in this compound, is frequently accomplished by adapting methodologies from peptide synthesis. Peptide coupling reagents are designed to facilitate the formation of amide bonds by activating the carboxylic acid component, making it susceptible to nucleophilic attack by an amine. In the context of hydrazide synthesis, a carboxylic acid (like benzoic acid) is activated and then reacted with a hydrazine derivative (such as 4-fluorobenzenesulfonohydrazide).
This approach is highly effective due to the wide availability of coupling reagents, each with its own profile of reactivity, cost, and side-product formation. uniurb.itresearchgate.net The choice of reagent can be tailored to the specific substrates to optimize yield and purity. bachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. researchgate.netpeptide.comsigmaaldrich.com For instance, the synthesis of substituted amino acid hydrazides has been successfully achieved using standard peptide coupling reagents to first link N-Boc protected amino acids with a hydrazine, followed by a second coupling step with an aryl carboxylic acid. mdpi.com
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then readily attacked by the nitrogen nucleophile of the hydrazine, leading to the formation of the stable hydrazide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions, such as racemization in chiral substrates, and to increase the efficiency of the coupling reaction. bachem.comsigmaaldrich.com
Below is a table summarizing common peptide coupling reagents applicable to hydrazide formation:
Table 1: Common Peptide Coupling Reagents| Reagent Class | Examples | Characteristics |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and cost-effective. Byproducts (ureas) can sometimes be difficult to remove, especially with DCC. EDC and its urea (B33335) byproduct are water-soluble, simplifying purification. researchgate.netpeptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly efficient and fast-acting, even for sterically hindered substrates. Generates a non-nucleophilic byproduct. PyAOP is particularly effective for challenging couplings. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very popular due to high reactivity and stability. HATU is considered one of the most effective reagents, especially when used with HOAt, due to the formation of a highly reactive OAt ester. researchgate.netpeptide.comsigmaaldrich.com |
Catalytic Strategies in Benzoyl Compound Synthesis (e.g., Nickel-Catalyzed Reactions)
Catalytic methods offer powerful and efficient pathways for the synthesis of benzoyl compounds, including this compound. Among these, nickel-catalyzed reactions have emerged as a versatile tool for forming C-N and N-N bonds, which are central to the construction of hydrazides and their derivatives. These methods often proceed under milder conditions and with higher functional group tolerance compared to classical approaches.
A significant strategy involves the nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a range of amines or hydrazines. organic-chemistry.orgnih.govfigshare.comwsu.edu This reaction is notable as it provides a convergent route to complex hydrazides. nih.gov The mechanism is proposed to involve the formation of an electrophilic Ni-stabilized acyl nitrenoid intermediate, which is then intercepted by the nucleophilic nitrogen of the coupling partner. organic-chemistry.orgnih.gov An air-stable Ni(II) half-sandwich precatalyst is often used, which is reduced in situ to the active Ni(I) species by a silane. organic-chemistry.org
Another innovative approach is the nickel-catalyzed N,N-dialkylation of acyl hydrazides using alcohols. rsc.org This protocol involves a dehydrogenation step and demonstrates high chemoselectivity. Furthermore, nickel catalysis enables the construction of complex heterocyclic scaffolds incorporating a benzoyl group. For example, a nickel-catalyzed carbonylative cyclization of 2-nitroalkynes and aryl iodides has been developed to create N-benzoyl indole (B1671886) scaffolds, using a cobalt carbonyl complex as the carbon monoxide source. rsc.orgresearchgate.net
Table 2: Examples of Nickel-Catalyzed Reactions for Benzoyl/Hydrazide Synthesis
| Reaction Type | Substrates | Catalyst System | Product Type |
|---|---|---|---|
| N-N Cross-Coupling | O-Benzoylated hydroxamates, Aryl/Aliphatic amines | Ni(II) half-sandwich precatalyst, Phenylsilane | Substituted Hydrazides organic-chemistry.orgnih.gov |
| Carbonylative Cyclization | 2-Nitroalkynes, Aryl iodides | Ni(dme)Cl₂, dtbbpy, Zn(0), ZnI₂, Co₂(CO)₈ | N-Benzoyl Indoles rsc.orgresearchgate.net |
| N,N-Dialkylation | Acyl hydrazides, Aliphatic alcohols/diols | Nickel catalyst with specific ligands | N,N-Dialkylated Acyl Hydrazides rsc.org |
| Buchwald-Hartwig Amidation | Benzenesulfonamide (B165840), Aryl/Heteroaryl halides | Bis(triphenylphosphine)nickel(II) chloride | N-Aryl/N-Heteroaryl Benzenesulfonamides |
Domino and Cascade Reactions for Fused Systems Incorporating Benzoyl Moieties
One powerful example is the palladium-catalyzed domino C-N coupling and intramolecular C-H arylation, which provides access to carboline structures under mild conditions. chim.it Similarly, nickel-catalyzed carbonylative domino reactions have been employed to synthesize N-aroyl indole derivatives from arylboronic acid pinacol (B44631) esters and 2-nitroalkynes. researchgate.net This tandem reaction proceeds efficiently to yield a variety of complex indole structures. rsc.orgresearchgate.net
Benzyne (B1209423) chemistry also offers a platform for elegant cascade reactions. A benzyne-mediated cyclization/functionalization protocol has been developed for the versatile construction of highly substituted benzene (B151609) derivatives fused with N-heterocyclic rings like indolines and carbazoles. jst.go.jpnih.gov The sequence is initiated by the generation of a benzyne species, followed by cyclization and subsequent in-situ trapping with various electrophiles. jst.go.jpnih.gov Gold catalysts have also proven effective in initiating tricyclization cascades of N-propargylanilines bearing conjugated diynes to afford tetracyclic fused carbazoles. acs.org This reaction proceeds through indole formation with a concomitant rearrangement, followed by further intramolecular cyclizations. acs.org
Table 3: Selected Domino/Cascade Reactions for Fused Systems with Benzoyl Moieties
| Reaction Type | Catalyst | Key Transformation | Fused System |
|---|---|---|---|
| Carbonylative Domino Cyclization | Nickel | Carbonylative cyclization of arylboronic esters and 2-nitroalkynes | N-Aroyl Indoles researchgate.net |
| Domino C-N Coupling/C-H Arylation | Palladium | Intramolecular N-arylation followed by C-H activation | Carbolines, Benzimidazole-fused phenanthridines chim.it |
| Benzyne-Mediated Cascade | None (Benzyne intermediate) | Benzyne generation, cyclization, and in-situ functionalization | Indolines, Indoles, Carbazoles jst.go.jpnih.gov |
| Tricyclization Cascade | Gold(I) | Indole formation, N-propargyl rearrangement, and dual cyclization | Fused Carbazoles acs.org |
| Domino Ring-Closure | Acid (p-toluenesulfonic acid) | Schiff base formation followed by intramolecular ring closure | Isoindolo[2,1-a]quinazolinones nih.gov |
Derivatization Strategies for this compound Analogs
The generation of analogs of this compound is crucial for exploring structure-activity relationships in various applications. Derivatization can be strategically targeted at several positions within the molecule, including the hydrazide nitrogens and the two aromatic ring systems.
Functionalization at the Hydrazide Nitrogen Centers
The two nitrogen atoms of the hydrazide linkage offer key sites for modification. The reactivity of these centers allows for the introduction of a wide variety of substituents, thereby modulating the compound's steric and electronic properties.
One common approach is N-alkylation or N-arylation. For instance, the parent N-H of a sulfonamide can be deprotonated with a suitable base, such as sodium hydride, followed by reaction with an electrophile like an alkyl or benzyl (B1604629) halide. ajphs.com This method can be adapted to the sulfonohydrazide moiety. Another strategy involves the condensation of the N'-unsubstituted sulfonohydrazide with various aromatic or aliphatic carbonyl compounds (aldehydes and ketones) to form the corresponding N'-substituted hydrazone derivatives. researchgate.net More advanced methods include transition-metal-catalyzed N-N coupling reactions, which can form highly substituted hydrazines from simpler precursors. organic-chemistry.org
Systematic Modifications of the Benzoyl and Fluorobenzenesulfonyl Ring Systems
Systematic modification of the aromatic rings allows for fine-tuning of properties such as lipophilicity, electronic character, and metabolic stability. These modifications typically involve synthesizing the target molecule from appropriately substituted precursors.
For the benzoyl moiety, a wide range of substituted benzoic acids or benzoyl chlorides can be used as starting materials in the coupling reaction with 4-fluorobenzenesulfonohydrazide. This allows for the introduction of various substituents—such as alkyl, alkoxy, halogen, or nitro groups—at different positions on the benzoyl ring. researchgate.netnih.gov The synthesis of N′-(benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides with diverse substitutions on the benzylidene ring demonstrates the feasibility of this approach. mdpi.com
Similarly, the fluorobenzenesulfonyl ring can be modified. This is achieved by starting with different substituted benzenesulfonyl chlorides. The synthesis would begin with the corresponding substituted aniline, which undergoes diazotization followed by a sulfonyl chloride formation reaction (e.g., using sulfur dioxide and copper(I) chloride). This provides access to a variety of benzenesulfonyl chlorides with different substitution patterns, which can then be reacted with hydrazine to form the required sulfonohydrazide precursor for the final coupling step. Such strategies are essential for creating libraries of analogs for systematic biological or material screening. nih.govrsc.org
Spectroscopic and Advanced Structural Elucidation of N Benzoyl 4 Fluorobenzenesulfonohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For N'-Benzoyl-4-fluorobenzenesulfonohydrazide, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine substituent.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons on the two aromatic rings and the N-H protons of the hydrazide linker.
Aromatic Protons: The spectrum would show two sets of signals for the aromatic protons. The protons on the 4-fluorobenzenesulfonyl ring would appear as two doublets of doublets (or two complex multiplets) due to coupling with each other and with the neighboring ¹⁹F nucleus. The protons on the benzoyl ring would typically show three distinct signals: a triplet for the para-proton and two multiplets (or a doublet and a triplet) for the ortho- and meta-protons. These aromatic protons would be expected in the downfield region, typically between δ 7.0 and 8.2 ppm.
N-H Protons: The two N-H protons of the sulfonohydrazide group would likely appear as two distinct, broad singlets in the downfield region of the spectrum, potentially above δ 9.0 ppm. Their chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
| Proton Assignment (Expected) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic C-H (Benzoyl) | 7.4 - 8.0 | m |
| Aromatic C-H (4-fluorobenzenesulfonyl) | 7.2 - 8.1 | m |
| N-H (Sulfonylamide) | > 9.0 | br s |
| N-H (Benzamide) | > 9.5 | br s |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and those carbons directly bonded to fluorine and sulfur.
Carbonyl Carbon: A signal for the benzoyl carbonyl carbon (C=O) would be expected in the highly deshielded region of the spectrum, typically around δ 165-175 ppm.
Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (δ 115-145 ppm). The carbon atom directly attached to the fluorine atom (C-F) on the 4-fluorobenzenesulfonyl ring would exhibit a large coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons would also show smaller C-F couplings. The carbon attached to the sulfonyl group (C-S) would also be identifiable.
| Carbon Assignment (Expected) | Expected Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 165 - 175 |
| Aromatic C-F | 160 - 170 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-S | 135 - 145 |
| Aromatic C-H & C-C | 115 - 135 |
Fluorine-19 (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. Since this compound contains one fluorine atom, the ¹⁹F NMR spectrum would be expected to show a single signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a benzene (B151609) ring, this signal would typically appear as a multiplet due to coupling with the ortho- and meta-protons on the ring.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to confirm which protons are adjacent on the aromatic rings. For example, it would show correlations between the ortho, meta, and para protons on the benzoyl ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would definitively link each aromatic proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
N-H Stretching: One or two sharp to broad bands in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibrations of the hydrazide and sulfonamide groups.
C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ would be characteristic of the carbonyl (C=O) group of the benzamide (B126) moiety.
S=O Stretching: The sulfonyl group (SO₂) would give rise to two strong absorption bands: an asymmetric stretching vibration typically around 1330-1370 cm⁻¹ and a symmetric stretching vibration around 1140-1180 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.
C-F Stretching: A strong absorption band in the range of 1100-1250 cm⁻¹ would be indicative of the C-F bond.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| S=O Asymmetric Stretch | 1330 - 1370 | Strong |
| S=O Symmetric Stretch | 1140 - 1180 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak: For this compound (C₁₃H₁₁FN₂O₃S), the expected exact molecular weight is approximately 294.05 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to this mass, confirming the elemental composition.
Fragmentation Pattern: The molecule would be expected to fragment in a predictable manner under electron ionization (EI) or collision-induced dissociation (CID). Key fragmentation pathways would likely involve the cleavage of the N-N, S-N, and C-N bonds. Expected fragment ions would include:
[C₆H₅CO]⁺ (benzoyl cation) at m/z 105.
[FC₆H₄SO₂]⁺ (4-fluorobenzenesulfonyl cation) at m/z 159.
Loss of the 4-fluorobenzenesulfonyl group.
Loss of the benzoyl group.
X-ray Crystallography and Solid-State Structural Investigations
The solid-state architecture of this compound and its analogs has been extensively elucidated through single-crystal X-ray diffraction studies. These investigations provide profound insights into the molecule's three-dimensional structure, conformational preferences, and the intricate network of intermolecular forces that govern its crystal packing.
Determination of Molecular Conformation and Crystal Packing Arrangement
X-ray crystallographic analysis reveals that the molecular conformation of compounds structurally similar to this compound, such as N-(4-fluorobenzoyl)benzenesulfonamide, is characterized by a significant twist between the aromatic rings. In N-(4-fluorobenzoyl)benzenesulfonamide, the dihedral angle between the 4-fluorobenzoyl ring and the benzenesulfonamide (B165840) ring is a critical conformational parameter. For instance, in one reported structure, this angle is 82.73 (10)°. nih.gov A related derivative, N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide, exhibits a slightly smaller dihedral angle of 72.60 (12)°. nih.gov This non-coplanar arrangement is a common feature in this class of compounds. nih.gov
The central sulfonohydrazide linkage, –SO₂–NH–NH–CO–, dictates much of the molecular geometry. The molecule is often twisted at the sulfur atom. For example, in N-benzoyl-4-chlorobenzenesulfonamide, a related structure, the C—S—N—C torsion angle is -62.3 (3)°, and the benzene ring and the SO₂—NH—CO—C segment are nearly perpendicular, with a dihedral angle of 89.3 (1)°. researchgate.net
Table 1: Selected Crystallographic and Conformational Data for Related Compounds
| Compound | Dihedral Angle Between Rings (°) | Key Torsion Angle (°) | Crystal System | Space Group |
|---|---|---|---|---|
| N-(3-fluorobenzoyl)benzenesulfonamide | 82.73 (10) | - | - | - |
| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | 72.60 (12) | - | - | - |
| N-Benzoyl-4-chlorobenzenesulfonamide | 89.3 (1) | C—S—N—C: -62.3 (3) | - | - |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking
The stability of the crystal lattice of this compound derivatives is maintained by a variety of intermolecular interactions, with hydrogen bonds playing a primary role. Classical N—H⋯O hydrogen bonds are a recurring motif, where the hydrazide N–H group acts as a donor and the sulfonyl or carbonyl oxygen atoms act as acceptors. mdpi.com These interactions often lead to the formation of dimers or chains. For instance, in the crystal of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, inversion dimers are formed, linked by pairs of N—H⋯S hydrogen bonds creating R²₂(8) loops. researchgate.net
π-π stacking interactions between the aromatic rings further contribute to the stabilization of the crystal structure. These interactions can be of an offset face-to-face style. nih.gov For example, in N-(4-Fluorobenzoyl)-2-hydroxy-4-methylbenzohydrazide, π–π stacking is observed with mean interplanar distances of 3.339 (2) Å and 3.357 (3) Å. nih.gov The presence and geometry of these interactions are highly dependent on the specific substituents on the aromatic rings. nih.gov
Table 2: Hydrogen Bond Geometries in a Related Thiourea (B124793) Derivative
| Interaction (D-H···A) | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N1-H1A∙∙∙S1 | 0.861(18) | 2.867(15) | 3.6219(17) | 147(2) |
| N2-H2A∙∙∙O2 | 0.86(2) | 1.91(2) | 2.566(3) | 133(2) |
| C7-H7A∙∙∙O1 | 0.98 | 2.50 | 3.397(3) | 155 |
Data from N,N'-bis(4-methoxybenzamidothiocarbonyl) hydrazine (B178648), a related structure with hydrogen bonding motifs. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate strong hydrogen-bonding interactions. nih.govnih.gov
In a study of (Z)-4-chloro-N′-(4-oxothiazolidin-2-ylidene)benzenesulfonohydrazide monohydrate, Hirshfeld analysis showed that O⋯H/H⋯O contacts made the largest contribution to the crystal packing at 32.9%, largely due to the presence of water molecules. This was followed by H⋯H interactions at 22.6%. nih.gov Other significant contacts included Cl⋯H/H⋯Cl (8.3%), N⋯H/H⋯N (5.3%), and C⋯H/H⋯C (5.9%). nih.gov For N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the most significant contributors were H⋯H (26.6%), S⋯H/H⋯S (13.8%), and Cl⋯H/H⋯Cl (9.5%) contacts. researchgate.net This detailed quantitative analysis allows for a precise understanding of the forces governing the solid-state assembly of these molecules. researchgate.net
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds
| Contact Type | Contribution (%) in a Thiazole Derivative nih.gov | Contribution (%) in a Fluorobenzamide Derivative researchgate.net |
|---|---|---|
| O···H/H···O | 32.9 | - |
| H···H | 22.6 | 26.6 |
| Cl···H/H···Cl | 8.3 | 9.5 |
| C···H/H···C | 5.9 | - |
| N···H/H···N | 5.3 | - |
| S···H/H···S | 6.1 | 13.8 |
No Specific Theoretical and Computational Studies Found for this compound
Extensive searches of publicly available scientific literature and academic databases have revealed no specific theoretical or computational chemistry studies focused solely on the compound This compound . Consequently, the detailed analysis requested in the outline, including specific data tables and research findings from Density Functional Theory (DFT) calculations, cannot be provided at this time.
While computational methods such as DFT are widely used to investigate the properties of related chemical structures like benzenesulfonamide and benzoyl derivatives, published research dedicated to the precise electronic, structural, and reactive properties of this compound is not available.
Therefore, it is not possible to generate scientifically accurate content for the following requested sections:
Theoretical and Computational Chemistry Studies on N Benzoyl 4 Fluorobenzenesulfonohydrazide
Analysis of Non-Covalent Interactions (NCI)
Reduced Density Gradient (RDG) Function Analysis for Weak Interactions
Reduced Density Gradient (RDG) analysis is a computational method rooted in Density Functional Theory (DFT) that is exceptionally well-suited for identifying and visualizing non-covalent interactions (NCIs) within a molecule. researchgate.net This technique analyzes the relationship between the electron density (ρ) and its gradient (∇ρ) to map out regions corresponding to different types of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net The RDG function is defined as:
By plotting RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, distinct interaction types can be visualized. Typically, strong attractive interactions like hydrogen bonds appear as blue-colored isosurfaces, weak van der Waals interactions are represented in green, and steric repulsions are shown in red.
For N'-Benzoyl-4-fluorobenzenesulfonohydrazide, an RDG analysis would be expected to reveal several key weak interactions that stabilize its structure. These would likely include:
Intramolecular Hydrogen Bonds: Strong attractive interactions, visualized as blue discs, are anticipated between the amide proton (N-H) and the carbonyl oxygen (C=O), as well as potentially between the N-H proton and the fluorine atom.
Steric Repulsion: Red-colored regions might appear where bulky groups are in close proximity, indicating areas of steric clash.
Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used in conjunction with RDG to further quantify the nature and strength of these interactions. researchgate.net
Characterization of Intramolecular Hydrogen Bonding and Conformational Preferences
The conformational flexibility of this compound is largely dictated by the rotation around its single bonds, particularly the C(O)-N and N-S bonds. The resulting conformations are stabilized by a network of intramolecular hydrogen bonds.
Computational studies on analogous N'-benzylidenebenzohydrazide derivatives have demonstrated the existence of cis/trans conformations around the C(O)–N amide bond. rsc.org The stability of these conformers is governed by the strength of intramolecular hydrogen bonds. In this compound, a primary intramolecular hydrogen bond is expected to form between the hydrogen of the N-H group and the oxygen of the C=O group, creating a stable six-membered pseudo-ring.
Furthermore, the presence of the highly electronegative fluorine atom on the benzenesulfonyl moiety introduces the possibility of an N-H···F hydrogen bond. DFT-based computations on related fluorinated benzohydrazides have confirmed that organic fluorine can participate in intramolecular hydrogen bonding, and the strength of this interaction can influence the distribution of conformational populations. rsc.org
The conformational landscape can be explored computationally by performing a potential energy surface (PES) scan, rotating the molecule around specific dihedral angles. This analysis, often conducted using DFT methods, helps to identify the lowest energy (most stable) conformers. For similar N-acylhydrazone structures, theoretical analyses have shown that the planarity of the N-acylhydrazone moiety is often preserved due to the conjugation between the amide nitrogen lone pair and the carbonyl group. researchgate.net The interplay between the strong N-H···O bond and the weaker N-H···F interaction, along with steric considerations, will ultimately determine the preferred three-dimensional structure of the molecule.
| Interaction / Feature | Description | Expected Stabilizing Effect | Computational Evidence from Analogues |
|---|---|---|---|
| N-H···O=C Hydrogen Bond | Hydrogen bond between the amide proton and the carbonyl oxygen. | High; leads to a stable pseudo-six-membered ring. | Confirmed in various benzohydrazide (B10538) derivatives. rsc.org |
| N-H···F Hydrogen Bond | Potential hydrogen bond between the amide proton and the fluorine atom. | Moderate; contributes to conformational preference. | Observed in fluorinated N'-benzylidenebenzohydrazides. rsc.org |
| Cis/Trans Isomerism | Conformational isomerism around the C(O)-N amide bond. | Governs the overall shape and hydrogen bonding network. | Demonstrated in N'-benzylidenebenzohydrazide series. rsc.org |
| π-π Stacking | Interaction between the benzoyl and fluorophenyl aromatic rings. | Moderate; contributes to stabilizing folded conformations. | Common in molecules with multiple aromatic rings. nih.gov |
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers a suite of tools to predict the reactivity of molecules based on their electronic structure. By calculating various quantum chemical descriptors, it is possible to forecast how this compound will interact with other chemical species, identifying the most probable sites for nucleophilic and electrophilic attack.
Computational Assessment of Nucleophilicity and Electrophilicity Indices
Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are widely used to quantify chemical reactivity. epstem.net A small HOMO-LUMO energy gap generally implies high reactivity. researchgate.net
Key reactivity indices include:
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): The escaping tendency of electrons. Calculated as μ = (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. Calculated as ω = μ² / (2η).
Nucleophilicity Index (Nu): A measure of the ability of a species to donate electrons.
DFT calculations on related sulfonamide and hydrazone structures have shown that these indices are effective in rationalizing their reactivity. epstem.netmdpi.com For this compound, the electron-withdrawing nature of the 4-fluorobenzenesulfonyl group is expected to lower the energy of the HOMO and LUMO, influencing these reactivity descriptors. The oxygen and nitrogen atoms, with their lone pairs of electrons, are anticipated to be the primary nucleophilic centers, while the carbonyl carbon and the sulfur atom are likely electrophilic sites. Molecular Electrostatic Potential (MEP) maps can further visualize these reactive sites, with negative potential (red/yellow) indicating nucleophilic regions and positive potential (blue) indicating electrophilic regions. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or change in electron configuration. Harder molecules are less reactive. |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. Higher values indicate a stronger electrophile. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Related to electronegativity; governs the direction of charge transfer in a reaction. |
Thermodynamic Stability and Kinetic Pathway Analysis
The thermodynamic stability of this compound can be assessed computationally by calculating its heat of formation and Gibbs free energy. DFT methods are commonly employed to determine the total electronic energy of the optimized molecular structure, from which thermodynamic properties can be derived. bohrium.com By comparing the energies of different conformers, the most thermodynamically stable structure can be identified. Studies on similar benzohydrazide derivatives have used DFT to establish the relative stability of various isomers. epstem.net
Chemical Reactivity and Mechanistic Investigations of N Benzoyl 4 Fluorobenzenesulfonohydrazide
Intrinsic Reactivity of the Hydrazide and Sulfonohydrazide Linkage
The hydrazide and sulfonohydrazide moieties are central to the reactivity of N'-Benzoyl-4-fluorobenzenesulfonohydrazide, providing sites for nucleophilic attack and influencing the electronic properties of the entire molecule.
The hydrazide functional group, characterized by two adjacent nitrogen atoms, is known for its nucleophilic character. The lone pair of electrons on the nitrogen atoms can participate in reactions with electrophiles. However, the nucleophilicity of the internal nitrogen atom in a hydrazide is significantly reduced compared to alkyl- or arylhydrazines. nih.gov This decreased reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl and sulfonyl groups.
Studies on the reactions of various hydrazides with electrophiles have provided insights into their nucleophilic potential. For instance, the kinetics of reactions involving hydrazines, hydrazides, and amines with benzhydrylium ions have been investigated to determine their nucleophilicity parameters. researchgate.net While methyl groups can increase the reactivity of the α-position of hydrazines, they tend to decrease the reactivity of the β-position. researchgate.net Despite being less reactive than simple amines and hydrazines in water, the relative reactivities of substituted hydrazides remain consistent across different solvents like acetonitrile (B52724) and water. researchgate.net In many contexts, hydrazine (B178648) exhibits reactivity comparable to that of methylamine. researchgate.net
The reduced nucleophilicity of hydrazides can lead to chemoselective transformations. For example, in acid-catalyzed recyclization reactions of hydroxypyrrolines, the lower nucleophilicity of hydrazides compared to other hydrazine derivatives allows for the selective synthesis of functionalized azaheterocyclic scaffolds like di- and tetrahydropyridazines. nih.gov The presence of other nucleophilic centers within the hydrazide can also lead to the assembly of more complex molecular architectures. nih.gov
The 4-fluorobenzenesulfonyl group exerts a significant electronic influence on the reactivity of this compound. The fluorine atom, being highly electronegative, has a strong electron-withdrawing inductive effect. nih.govstackexchange.com This effect is crucial in stabilizing intermediates formed during nucleophilic aromatic substitution reactions. stackexchange.com
In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent often enhances the reaction rate compared to other halogens. This is because the rate-determining step is the initial addition of the nucleophile to the aromatic ring, which disrupts aromaticity and creates a negatively charged intermediate (a Meisenheimer complex). stackexchange.com The strong electron-withdrawing nature of fluorine helps to stabilize this intermediate, thereby lowering the activation energy of this slow step. stackexchange.com
The sulfonyl group itself is a powerful electron-withdrawing group, further activating the aromatic ring towards nucleophilic attack. The stability and reactivity of sulfonyl fluorides are distinct from their chloride counterparts. The strong sulfur-fluorine bond makes sulfonyl fluorides more resistant to hydrolysis and thermolysis, and they exhibit selective reactivity with nucleophiles. nih.gov
Role of Intramolecular Interactions in Governing Chemical Transformations
The chemical behavior and reactivity of this compound are significantly governed by a network of intramolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in dictating the molecule's three-dimensional structure, conformational stability, and the accessibility of reactive sites. The interplay of these interactions ultimately influences the pathways of its chemical transformations. The key intramolecular interactions at play within this molecule are hydrogen bonds and steric effects, which arise from its specific arrangement of functional groups and aromatic rings.
The core structure of this compound, featuring a sulfonamide and an amide group linked by a nitrogen-nitrogen bond, allows for the formation of specific intramolecular hydrogen bonds. The N-H protons of the hydrazide moiety can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, as well as the fluorine atom on the benzenesulfonyl group, can serve as potential hydrogen bond acceptors. The presence and strength of these hydrogen bonds are critical in stabilizing particular conformations of the molecule.
In structurally related N'-benzylidenebenzohydrazide derivatives, extensive studies using one- and two-dimensional NMR techniques have demonstrated the existence of cis/trans conformers, with their stability being largely influenced by intramolecular hydrogen bonds. researchgate.netnih.govrsc.org For this compound, a similar scenario is anticipated. The rotation around the C(O)-N and SO₂-N bonds can lead to different spatial arrangements of the benzoyl and 4-fluorobenzenesulfonyl groups relative to each other.
One of the most significant intramolecular interactions expected is the hydrogen bond between the amide N-H proton and one of the sulfonyl oxygen atoms, forming a pseudo-six-membered ring. This type of interaction has been observed to stabilize the conformation of related molecules. nih.gov Another possibility is the formation of a hydrogen bond between the sulfonamide N-H proton and the carbonyl oxygen atom. The relative strengths of these potential hydrogen bonds will determine the preferred conformation in different environments.
Furthermore, the presence of the fluorine atom on the benzenesulfonyl ring introduces the possibility of an N-H···F-C intramolecular hydrogen bond. While less common and generally weaker than hydrogen bonds involving oxygen, the engagement of organic fluorine in such interactions has been confirmed in derivatives of hydrazides. researchgate.netnih.govrsc.org The detection of through-space couplings, such as ¹hJFH, in NMR spectroscopy provides direct evidence for the existence of these intramolecular hydrogen bonds. researchgate.netnih.gov The strength of this interaction would depend on the proximity and orientation of the N-H bond relative to the fluorine atom.
The conformational rigidity of this compound is also a direct consequence of these intramolecular hydrogen bonds. By locking the molecule into a more defined shape, these interactions can influence its reactivity. For instance, a rigid conformation may either shield a reactive site from attack or, conversely, hold it in an optimal orientation for a specific reaction to occur. The planarity of the hydrazide moiety, which is often enforced by conjugation and intramolecular hydrogen bonding, can also impact the electronic properties and reactivity of the molecule. nih.gov
The following table summarizes the potential intramolecular hydrogen bonds in this compound and their likely impact on the molecule's conformation, based on data from analogous compounds.
| Potential Hydrogen Bond | Donor | Acceptor | Potential Effect on Conformation |
| N(amide)-H···O=S | Amide N-H | Sulfonyl Oxygen | Stabilization of a specific rotational conformer, leading to a more rigid structure. |
| N(sulfonamide)-H···O=C | Sulfonamide N-H | Carbonyl Oxygen | Contributes to the planarity of the core structure and restricts rotation around the N-N bond. |
| N-H···F-C | Amide or Sulfonamide N-H | Fluorine | Influences the orientation of the 4-fluorobenzenesulfonyl ring relative to the rest of the molecule. |
Research on related N-acylhydrazones has shown that these molecules can exist as a mixture of synperiplanar (sp) and antiperiplanar (ap) conformers due to rotation around the amide C(O)-NH bond. mdpi.com The energy barrier for this rotation and the relative populations of the conformers are influenced by both steric hindrance and the stabilizing effect of intramolecular hydrogen bonds. For this compound, the bulky aromatic groups will likely lead to distinct energy minima for different rotational isomers.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the conformational landscapes of similar molecules. researchgate.netnih.gov These studies help in identifying the most stable conformers and quantifying the energy of the intramolecular hydrogen bonds. For instance, in derivatives of N'-benzylidenebenzohydrazide, DFT calculations have been used to ascertain the weak molecular interactions that direct the conformational populations. researchgate.netnih.gov
The electronic effects of the substituents on the aromatic rings also play a role. The fluorine atom, being highly electronegative, can influence the acidity of the N-H protons and the hydrogen bond accepting ability of the sulfonyl group through inductive effects. This, in turn, can modulate the strength of the intramolecular hydrogen bonds and, consequently, the chemical reactivity of the molecule. The presence of fluorine can also lead to enhanced metabolic stability and improved membrane permeability in medicinal chemistry contexts, effects that are partly attributed to its influence on molecular conformation and intermolecular interactions. mdpi.comnih.gov
Structure Activity Relationship Sar Studies of N Benzoyl 4 Fluorobenzenesulfonohydrazide Derivatives in Chemical Biology
Rational Design and Synthesis of Chemically Modified Derivatives
The rational design of N'-Benzoyl-4-fluorobenzenesulfonohydrazide derivatives is a cornerstone of medicinal chemistry, aiming to optimize their pharmacological profiles. This process involves a deep understanding of the target biology and the application of chemical principles to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of these modified derivatives is typically achieved through multi-step organic reactions, allowing for precise control over the final molecular architecture.
Systematic Modifications on the Benzoyl Moiety
Systematic modifications of the benzoyl moiety have been a key strategy in the exploration of the SAR of this compound derivatives. The electronic and steric properties of substituents on the benzoyl ring can profoundly influence the compound's interaction with its biological target. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution across the molecule, potentially enhancing binding affinity.
| Substituent Position | Substituent Type | Observed Effect on Activity |
| Para (4-position) | Electron-donating (e.g., -OCH3, -CH3) | Variable, can enhance activity in some contexts |
| Para (4-position) | Electron-withdrawing (e.g., -NO2, -Cl) | Often leads to increased biological activity |
| Meta (3-position) | Halogens (e.g., -F, -Cl) | Can improve potency and metabolic stability |
| Ortho (2-position) | Hydroxyl (-OH) | May introduce new hydrogen bonding interactions |
Research on related benzoylhydrazone derivatives has shown that the position and nature of the substituent on the benzoyl ring are critical for their biological activity. For example, in a series of tosylated acyl hydrazone derivatives, a 3-fluoro substituent on the benzoyl ring increased the inhibitory activity against monoamine oxidase-A (MAO-A). mdpi.com Similarly, for inhibition of monoamine oxidase-B (MAO-B), the activity increased in the order of 3-NO2 > 4-NO2 > 2-NO2 substitution. mdpi.com These findings underscore the importance of a systematic approach to modifying the benzoyl moiety to fine-tune the biological properties of the parent compound.
Variations within the 4-Fluorobenzenesulfonyl Scaffold
The 4-fluorobenzenesulfonyl scaffold is another critical component of the this compound structure that is amenable to chemical modification. The fluorine atom at the 4-position is known to enhance metabolic stability and can influence the electronic properties of the sulfonamide group. Variations at this position, as well as at other positions on the benzene (B151609) ring, can modulate the compound's interaction with its target.
| Modification | Rationale | Potential Impact |
| Replacement of Fluorine | With other halogens (Cl, Br) | To study the effect of halogen size and electronegativity on activity. |
| Introduction of other substituents | At ortho or meta positions | To explore steric and electronic effects on binding. |
| Altering the sulfonyl group | To sulfoxide (B87167) or sulfide | To investigate the role of the oxidation state of sulfur. |
Studies on benzenesulfonamide-based inhibitors have demonstrated that the substitution pattern on the benzene ring plays a pivotal role in determining isoform specificity, for example, in carbonic anhydrase inhibition. nih.gov The tail groups attached to the benzenesulfonamide (B165840) core are known to modulate this specificity. nih.gov Computational studies have further revealed that the flexibility of the moiety attached to the benzenesulfonamide scaffold can influence inhibitory activity and isoform selectivity. researchgate.net
Exploration of Different Linker and Core Scaffolds
The hydrazide linker in this compound is crucial for connecting the benzoyl and 4-fluorobenzenesulfonyl moieties. The exploration of different linkers and core scaffolds is a key strategy to develop novel analogs with improved properties. This can involve replacing the hydrazide with other functional groups or incorporating the core pharmacophores into different heterocyclic systems.
For example, the hydrazide linker can be replaced with amide, urea (B33335), or thiourea (B124793) functionalities to alter the conformational flexibility and hydrogen bonding capabilities of the molecule. Furthermore, the core scaffold can be replaced with heterocyclic rings such as benzimidazole, which are known to possess a wide range of biological activities. nih.govrroij.com The rationale behind these modifications is to explore new chemical space and identify novel compounds with enhanced biological activity and improved drug-like properties.
Establishment of Structure-Activity Relationships within the this compound Class
The establishment of clear SAR is the ultimate goal of the systematic chemical modifications described above. By correlating the structural changes with the observed biological activity, researchers can build a comprehensive understanding of the key molecular features required for a desired pharmacological effect.
For the this compound class, SAR studies would typically focus on:
The role of the 4-fluoro substituent: Determining if the fluorine atom is essential for activity and whether other halogens or electron-withdrawing groups can be substituted.
The influence of benzoyl ring substitution: Mapping the optimal substitution pattern on the benzoyl ring to maximize potency.
The importance of the hydrazide linker: Investigating whether the -CO-NH-NH-SO2- linkage is critical for activity and if its conformation is important.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the chemical structure and biological activity of these compounds. nanobioletters.com Such models can be used to predict the activity of newly designed derivatives, thereby accelerating the drug discovery process. nanobioletters.com
Investigation of Ligand-Target Interactions through Molecular Docking and Computational Modeling
Molecular docking and computational modeling are powerful tools used to investigate the interactions between a ligand (in this case, a this compound derivative) and its biological target at the molecular level. These in silico techniques provide valuable insights into the binding mode of the ligand, the key amino acid residues involved in the interaction, and the energetic basis for binding affinity.
Docking studies can help to:
Predict the binding orientation of the derivatives within the active site of a target protein.
Identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Explain the observed SAR by correlating the binding mode with the biological activity.
Guide the rational design of new derivatives with improved binding affinity.
For instance, in studies of benzenesulfonamide-based inhibitors, molecular docking has been used to identify key residues in the active site that contribute to or hinder binding interactions. nih.gov Similarly, for tosylated acyl hydrazone derivatives, molecular docking has been employed to elucidate the binding interactions with their target enzymes. mdpi.com These computational approaches, when used in conjunction with experimental data, can significantly enhance our understanding of the mechanism of action of this compound derivatives.
Functional Studies on Classes of Derivatives (e.g., N'-Benzoylhydrazone Derivatives, Benzoyl Thiourea Derivatives, Amino Acid-(N'-Benzoyl) Hydrazide Derivatives)
The functional studies of derivatives related to this compound provide crucial information about their biological effects and potential therapeutic applications. These studies are typically conducted using in vitro and in vivo models to assess the efficacy and mechanism of action of the compounds.
N'-Benzoylhydrazone Derivatives: This class of compounds has been extensively studied for a wide range of biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. For example, certain N'-arylmethylene-N-(4-benzoyloxy-thiazole-2-yl) benzoylhydrazone derivatives have shown good insecticidal and anti-tumor activities. nih.gov
Benzoyl Thiourea Derivatives: Benzoyl thiourea derivatives are known to exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence and position of substituents on the aroyl and aryl rings, including fluorine atoms, have been shown to correlate with their inhibitory activity. nih.gov
Amino Acid-(N'-Benzoyl) Hydrazide Derivatives: The coupling of amino acids with N'-benzoyl hydrazides has led to the development of novel derivatives with interesting biological profiles. These compounds and their metal complexes have been tested for their antimicrobial activity, with some showing activity comparable to that of ampicillin (B1664943) against S. aureus and E. coli. mdpi.com
The functional studies of these related classes of compounds provide a valuable framework for understanding the potential biological activities of this compound derivatives and guide the design of future studies to explore their therapeutic potential.
Advanced Applications and Emerging Research Frontiers for N Benzoyl 4 Fluorobenzenesulfonohydrazide
Utility as Synthetic Intermediates and Crucial Building Blocks in Organic Synthesis
The structural attributes of N'-Benzoyl-4-fluorobenzenesulfonohydrazide position it as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in a variety of organic transformations, serving as a foundational element for the construction of diverse molecular frameworks.
This compound's role in multi-step organic transformations is primarily centered on its capacity to act as a precursor to key heterocyclic structures. The N,N-diacylhydrazine functional group within the molecule is a versatile platform for cyclization reactions, enabling the synthesis of various five-membered heterocycles. These heterocyclic systems are prevalent in pharmacologically active compounds and functional materials, making this compound a critical starting point for their synthesis. The presence of the 4-fluorophenyl and benzoyl groups can also be exploited to influence the electronic properties and reactivity of the molecule during these transformations, allowing for a degree of control over the synthetic outcome.
As a precursor, this compound is particularly noted for its utility in constructing biologically active heterocyclic compounds. N,N-Diacylhydrazines are established intermediates in the synthesis of important five-membered heterocycles. researchgate.net For instance, they can be readily converted into 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted-2-mercapto-1,3,4-oxadiazoles. researchgate.net These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The ability to introduce specific substituents via the benzoyl and 4-fluorobenzenesulfonyl moieties of the parent molecule allows for the generation of a library of derivatives with potentially tailored biological profiles.
Table 1: Heterocyclic Scaffolds Derived from N,N-Diacylhydrazine Precursors
| Precursor Class | Resulting Heterocyclic Scaffold | Potential Significance |
|---|---|---|
| N,N-Diacylhydrazines | 2,5-disubstituted-1,3,4-oxadiazoles | Core structure in various biologically active molecules |
Potential in Ligand Design for Coordination Chemistry and Catalysis
The inherent structural features of this compound suggest its potential as a ligand in coordination chemistry, which could lead to the development of novel catalysts. The presence of multiple heteroatoms, including nitrogen and oxygen, provides potential coordination sites for metal ions.
The design of metal complexes with specific catalytic activities is a burgeoning field of research. nih.gov Hydrazide derivatives, in general, have been shown to form stable complexes with various transition metals. sciencepublishinggroup.com These complexes can exhibit catalytic activity in a range of organic transformations. sciencepublishinggroup.com The electronic properties of the this compound ligand, influenced by the electron-withdrawing fluorine atom and the benzoyl group, could modulate the Lewis acidity and redox potential of a coordinated metal center. This modulation is a key strategy in the design of efficient and selective catalysts. While specific applications of this compound in this area are still emerging, its potential as a scaffold for developing new catalytic systems warrants further investigation.
Methodological Advancements in Organic Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including structures related to this compound, have benefited from modern analytical techniques. researchgate.netmdpi.com The synthesis of such compounds typically involves the reaction of a sulfonyl chloride with a hydrazine (B178648) derivative, followed by acylation. nsf.govbohrium.com
The unambiguous characterization of this compound and its derivatives relies on a suite of spectroscopic and analytical methods. These techniques are crucial for confirming the molecular structure, assessing purity, and elucidating the outcomes of reactions in which it is involved.
Table 2: Standard Analytical Techniques for the Characterization of this compound and Related Compounds
| Analytical Technique | Information Provided |
|---|---|
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of characteristic functional groups (e.g., C=O, SO2, N-H) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information on the molecular structure and connectivity of atoms |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern |
| Elemental Analysis | Confirmation of the empirical formula |
Future Research Directions in Functional Compound Development
The unique combination of a sulfonohydrazide core with aromatic and fluorinated moieties in this compound opens up several promising avenues for future research in the development of functional compounds.
One key area of exploration lies in leveraging its role as a precursor for novel heterocyclic systems. ekb.egresearchgate.net The synthesis of new classes of 1,3,4-oxadiazoles and other heterocycles with tailored electronic and steric properties could lead to the discovery of compounds with enhanced biological activities or novel material properties. The fluorine atom, in particular, is known to often enhance the metabolic stability and binding affinity of drug candidates, making this a promising direction for medicinal chemistry research.
Furthermore, the potential for this compound and its derivatives to act as ligands for the synthesis of new metal-organic frameworks (MOFs) or coordination polymers represents an exciting frontier. The development of such materials could lead to applications in gas storage, separation, and heterogeneous catalysis. The design of catalytic metallodrugs, where a metal complex performs catalytic transformations within a biological system, is an emerging field where ligands based on this scaffold could find application. nih.gov Investigating the self-assembly properties of this molecule and its derivatives could also lead to the development of novel supramolecular structures with interesting photophysical or electronic properties.
Q & A
Q. What are the key synthetic strategies for preparing N'-Benzoyl-4-fluorobenzenesulfonohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-fluorobenzenesulfonohydrazide with benzoyl derivatives under controlled conditions. Critical steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, ethanol) enhance solubility and reaction kinetics .
- Temperature control : Reflux conditions (70–100°C) are often employed to accelerate acylhydrazone formation while minimizing side reactions .
- Purification : Recrystallization from methanol or ethanol improves purity, with yields ranging from 60–85% depending on substituent steric effects .
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry to suppress byproducts like unreacted hydrazides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify hydrazide protons (δ 10.2–11.5 ppm) and aromatic splitting patterns (e.g., para-fluorine coupling in 4-fluorophenyl at δ 7.2–7.8 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonamide (SO₂, δ 125–135 ppm) groups .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns validating the hydrazide backbone .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values determined via broth dilution .
- Anti-inflammatory Testing : Inhibit COX-2 or LOX enzymes in cell-free systems, comparing IC₅₀ values to standard inhibitors (e.g., indomethacin) .
Note : Solubility in DMSO/PBS (pH 7.4) must be optimized to avoid false negatives in cellular assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Crystallization : Slow evaporation from ethanol/acetone mixtures produces single crystals suitable for diffraction .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELX programs refine structures, with R-factors < 0.05 indicating high accuracy .
- Key Metrics : Analyze torsion angles (C–S–N–N) to confirm planar hydrazide geometry and intermolecular hydrogen bonds (N–H···O=S) stabilizing crystal packing .
Q. How do researchers address contradictions in spectral data during structure elucidation?
- Case Example : Discrepancies between calculated and observed MS fragments may arise from tautomerism (e.g., keto-enol forms). Validate via:
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Key parameters:
- MD Simulations : GROMACS trajectories (100 ns) assess binding stability, with RMSD < 2.0 Å indicating robust target engagement .
Q. How can researchers optimize synthetic routes for derivatives with enhanced bioactivity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂ at benzoyl para-position) to improve antimicrobial potency .
- Hybridization Strategies : Couple with heterocycles (e.g., pyrazole, triazole) via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
